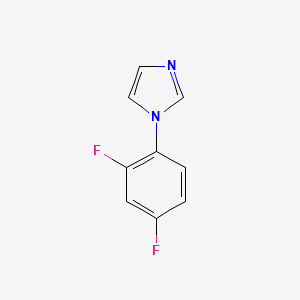

1-(2,4-Difluorophenyl)-1H-imidazole

Description

1-(2,4-Difluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the 2,4-difluorophenyl group in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)imidazole |

InChI |

InChI=1S/C9H6F2N2/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H |

InChI Key |

PUKJEUASBPFMHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-1H-imidazole typically involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 100-120°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of this compound-3-carboxylic acid.

Reduction: Formation of this compound-3-methanol.

Substitution: Formation of 1-(2-methoxy-4-fluorophenyl)-1H-imidazole.

Scientific Research Applications

Biological Applications

1-(2,4-Difluorophenyl)-1H-imidazole has been studied for its potential therapeutic effects in various disease models. Its applications can be categorized into several key areas:

Anticancer Activity

- Research has indicated that derivatives of imidazole compounds exhibit significant antiproliferative activity against multiple cancer cell lines. For instance, certain imidazole derivatives have shown enhanced potency compared to established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by modulating the expression of proteins such as Bax and Bcl-2, leading to increased cell death in tumor cells while sparing normal cells .

Antimicrobial Properties

- Studies have demonstrated that imidazole derivatives possess antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. For example, compounds derived from this compound have been evaluated for their effectiveness against these pathogens using diffusion methods .

- Clinical Relevance : The antibacterial properties suggest potential applications in treating infections resistant to conventional antibiotics.

Anti-inflammatory Effects

- Recent research highlights the anti-inflammatory properties of imidazole derivatives. These compounds have been synthesized and tested for their ability to reduce inflammation in preclinical models, showing promise as pain-relieving agents .

Case Studies

Several case studies illustrate the practical applications and therapeutic potential of this compound:

- Case Study 1 : A study on novel imidazole derivatives demonstrated significant analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The tested compounds exhibited high binding affinity to COX-2 receptors, suggesting a targeted mechanism for pain relief .

- Case Study 2 : In a comparative study of various imidazole derivatives, this compound was identified as one of the most potent candidates for further development due to its favorable pharmacokinetic properties and efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-1H-imidazole involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-1H-imidazole can be compared with other similar compounds, such as:

Fluconazole: A widely used antifungal drug with a similar mechanism of action.

Voriconazole: Another antifungal agent with enhanced potency and a broader spectrum of activity.

Efinaconazole: A topical antifungal agent used to treat onychomycosis.

The uniqueness of this compound lies in its specific structural features and the presence of the 2,4-difluorophenyl group, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,4-Difluorophenyl)-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the imidazole family of compounds, which are known for their broad spectrum of biological activities. The presence of fluorine atoms in the phenyl ring enhances the lipophilicity and bioactivity of the compound, making it a promising candidate for drug development.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial activity of this compound against various bacterial strains. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Minimum Inhibitory Concentration (MIC) Studies

The effectiveness of this compound has been evaluated through MIC studies against several Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 0.5 | |

| Bacillus subtilis | 0.12 |

These findings indicate that this compound exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant pathogens.

The compound's antibacterial activity is attributed to its ability to interfere with bacterial metabolic pathways. Research suggests that it may act as an inhibitor of key enzymes involved in cell wall synthesis and protein synthesis, leading to bacterial cell death.

Case Study 1: Efficacy Against MRSA

A study conducted by Muthal et al. (2010) synthesized various imidazole derivatives, including this compound, and tested their efficacy against MRSA. The study found that this compound exhibited a MIC value of 0.25 µg/mL, outperforming traditional antibiotics such as chloramphenicol (MIC = 16 µg/mL) and clinafloxacin (MIC = 1 µg/mL) .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation explored the synergistic effects of this compound when combined with other antibiotics. The results indicated enhanced antibacterial activity when paired with fluoroquinolones, suggesting potential for combination therapies in treating resistant infections .

Pharmacological Potential Beyond Antibacterial Activity

Beyond its antibacterial properties, imidazole derivatives have shown promise in various pharmacological applications:

- Antifungal Activity : Some studies suggest that imidazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory properties in animal models.

- Antitumor Activity : There is emerging evidence that imidazole derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. What are the key synthetic routes and characterization methods for 1-(2,4-Difluorophenyl)-1H-imidazole?

The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, derivatives of imidazole with fluorinated aryl groups are often prepared using palladium catalysts to achieve regioselective C–H functionalization . Characterization involves 1H/13C NMR to confirm structural integrity (e.g., chemical shifts for fluorine-substituted aromatic protons at δ ~7.2–8.0 ppm) and elemental analysis to validate purity (e.g., deviations <0.3% for C/H/N content) .

Q. How is this compound utilized in antifungal drug development?

this compound serves as a scaffold for designing triazole antifungals. Modifications at the 1- and 3-positions of the imidazole ring enhance binding to fungal CYP450 enzymes (e.g., lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. For instance, replacing the hydroxyl group with a piperazine-substituted side chain improves pharmacokinetic properties .

Q. What analytical methods are used to quantify this compound and its impurities?

LC-MS/MS with positive electrospray ionization (ESI) is validated for trace-level quantification (LOQ: 0.3 µg/g) in pharmaceutical matrices. Method validation includes specificity (resolution >2.0 from fluconazole), linearity (R² >0.999), and accuracy (recovery 90–110%) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scale-up and regioselectivity?

Advanced strategies include:

- Alternative precursors : Using 2,4-dichloroacetophenone as a starting material for substitution and reduction steps, followed by SN reactions with imidazole .

- Pd-catalyzed diversification : Late-stage functionalization to introduce aryl/heteroaryl groups (e.g., naphthalene) via brominated intermediates, achieving >85% yield .

- Chiral resolution : Separation of enantiomers using chiral HPLC to study stereochemical effects on antifungal activity .

Q. What structural modifications improve antifungal efficacy and reduce toxicity?

- Side-chain engineering : Introducing 4-substituted phenyl-piperazine groups at the 3-position enhances solubility and reduces off-target effects on human CYP450 isoforms .

- Fluorine substitution : The 2,4-difluorophenyl group increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

Q. How are metabolites and degradation products identified?

Metabolites like 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol are detected using HRMS (high-resolution mass spectrometry) and NMR after in vitro hepatic microsome assays. Degradation pathways (e.g., oxidative cleavage of the imidazole ring) are studied via photolytic stress testing .

Q. What are the environmental implications of this compound’s use in agriculture?

As a fungicide metabolite (e.g., imazalil), its environmental persistence is assessed through:

Q. How does this compound interact with non-target biological systems?

Q. What contradictions exist in reported data on its physicochemical properties?

Discrepancies in detection limits arise from analytical methodologies:

- LC-MS/MS vs. GC-MS : The former achieves lower LOQs (0.3 µg/g vs. 1.0 µg/g) due to superior ionization efficiency for polar metabolites .

Q. How can computational modeling guide its optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.